
1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of a chloropropyl group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene typically involves multiple steps, including the introduction of the chloropropyl, trifluoromethoxy, and trifluoromethylthio groups onto the benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group on the benzene ring with a nucleophile, such as a chloropropyl or trifluoromethoxy group.
Electrophilic Aromatic Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, high temperatures, and pressures, to increase yield and efficiency.
Analyse Chemischer Reaktionen
1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of the corresponding thiols or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s reactivity and stability, making it a valuable tool in various chemical and biological studies.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-2-(trifluoromethoxy)benzene: This compound lacks the trifluoromethylthio group, which can affect its reactivity and applications.
1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene: This compound lacks the trifluoromethoxy group, which can influence its chemical properties and uses.
1-(3-Chloropropyl)-2-(trifluoromethylthio)benzene: This compound lacks the trifluoromethoxy group, which can impact its stability and reactivity.
The presence of both trifluoromethoxy and trifluoromethylthio groups in this compound makes it unique and valuable for various applications.
Eigenschaften
Molekularformel |
C11H9ClF6OS |
|---|---|
Molekulargewicht |
338.70 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-2-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9ClF6OS/c12-6-2-4-7-3-1-5-8(20-11(16,17)18)9(7)19-10(13,14)15/h1,3,5H,2,4,6H2 |
InChI-Schlüssel |
JJGMFTUUOSAHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)OC(F)(F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
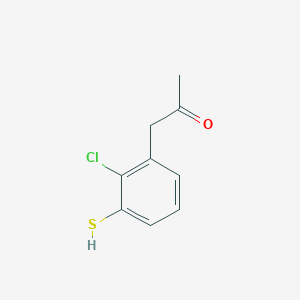

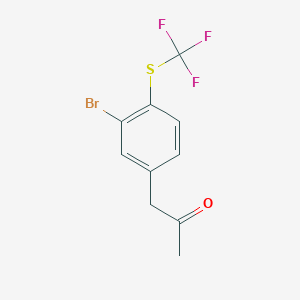
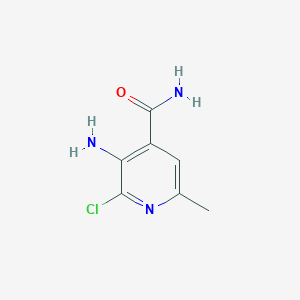
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)
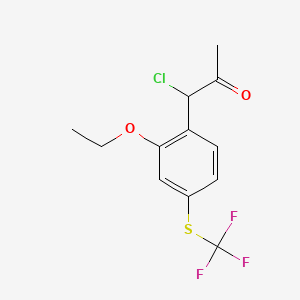

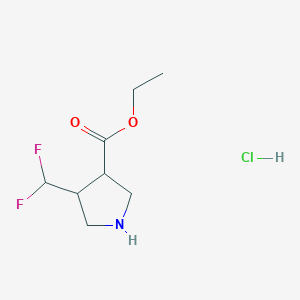
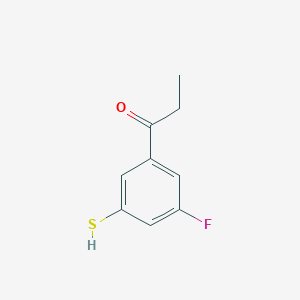
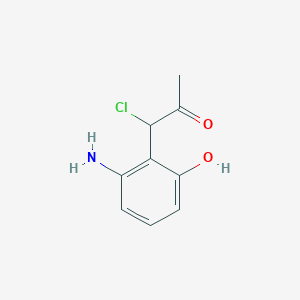
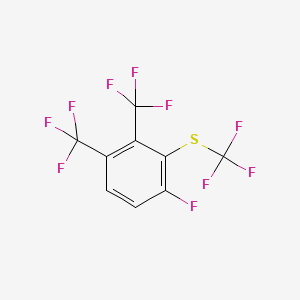
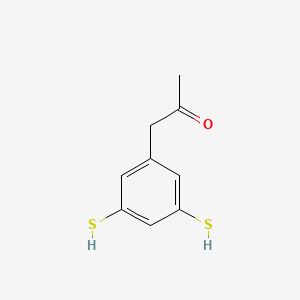
![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
